molecular formula C13H11N7O3S2 B2669406 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396844-86-2

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2669406
CAS No.: 1396844-86-2
M. Wt: 377.4
InChI Key: UJQJQCBFXIJXSM-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with an appropriate precursor such as ethylthio-substituted hydrazine, the thiadiazole ring can be formed through cyclization reactions involving sulfur and nitrogen sources under controlled conditions.

    Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized from diaminomaleonitrile or similar precursors through cyclization and subsequent functionalization steps.

    Construction of the Oxazole Ring: The oxazole ring is often formed via cyclodehydration reactions involving amino alcohols or similar intermediates.

    Coupling Reactions: The final step involves coupling the thiadiazole, pyrazine, and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It could also serve as a precursor for the synthesis of polymers, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific application. In a biological context, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways. The pathways affected could include those related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)thiazole-4-carboxamide

Uniqueness

The uniqueness of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ethylthio group, in particular, can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O3S2/c1-2-24-13-20-19-12(25-13)18-10(22)8-6-23-11(16-8)17-9(21)7-5-14-3-4-15-7/h3-6H,2H2,1H3,(H,16,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQJQCBFXIJXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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